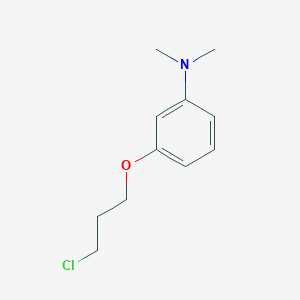

(3-(3-Chloropropoxy)phenyl)dimethylamine

Description

(3-(3-Chloropropoxy)phenyl)dimethylamine is a tertiary amine derivative featuring a chloropropoxy-substituted phenyl ring linked to a dimethylamino group.

Structurally, the compound combines a dimethylamine group with a 3-chloropropoxy substituent on the phenyl ring. The chlorine atom enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to non-halogenated analogs.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

3-(3-chloropropoxy)-N,N-dimethylaniline |

InChI |

InChI=1S/C11H16ClNO/c1-13(2)10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,4,7-8H2,1-2H3 |

InChI Key |

BBPUHFVAIBFLSX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

(a) Diphenylamine Derivatives

Diphenylamine analogs, such as tofenamic acid (a non-steroidal anti-inflammatory drug), share a phenylamine backbone but lack the chloropropoxy substituent. Tofenamic acid’s carboxyl group confers distinct acid-base properties, whereas (3-(3-Chloropropoxy)phenyl)dimethylamine’s tertiary amine and chloroalkoxy chain suggest different solubility and target engagement profiles .

(b) Methoxy-Substituted Analogs

(3-(3-Methoxyphenyl)-2-methyl-pentyl)dimethylamine, described in , replaces the chloropropoxy group with a methoxy substituent. Additionally, the absence of a chlorine atom reduces molecular weight (MW) by ~35 g/mol and logP by ~1.5 units, favoring solubility but possibly compromising membrane penetration .

(c) Ethoxy-Substituted Derivatives

Compound 129 (from ), 3-[3-(2-dimethylamino-ethoxy)-phenyl]-5-methyl-2-{1-[9H-purin-6-ylamino]ethyl}-3H-quinazolin-4-one, features a dimethylaminoethoxy group instead of chloropropoxy. The shorter ethoxy linker and purine-based sidechain result in a higher MW (485 g/mol vs. ~228 g/mol for the target compound) and distinct hydrogen-bonding capabilities, likely directing it toward kinase inhibition rather than analgesic activity .

Physicochemical Properties

Key Observations :

- The chloropropoxy group increases logP significantly compared to methoxy analogs, suggesting enhanced lipid solubility.

Pharmacological Activity

- Methoxy Analogs : Exhibit analgesic properties attributed to interactions with opioid or adrenergic receptors. The chlorine in the target compound may enhance receptor affinity via halogen bonding .

- Diphenylamine Derivatives : Tofenamic acid inhibits cyclooxygenase (COX), but the absence of a carboxyl group in the target compound suggests a different mechanism .

- Compound 129 : Purine incorporation likely shifts activity toward kinase inhibition, illustrating how substituent choice dictates target selectivity .

Q & A

Q. What are the critical safety protocols for handling (3-(3-Chloropropoxy)phenyl)dimethylamine in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Essential precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use a fume hood for ventilation during handling .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and store in sealed containers. Prevent environmental release via drainage systems .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with saline .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : A representative synthesis route involves nucleophilic substitution of a chloropropoxy intermediate with dimethylamine. For example:

- Step 1 : React 3-hydroxyphenyl compounds with 1-chloro-3-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-chloropropoxy intermediate.

- Step 2 : Substitute the terminal chloride with dimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C .

- Key Intermediate : 7-(3-chloropropoxy)-quinoline derivatives (as in ) demonstrate analogous reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm the dimethylamino and chloropropoxy substituents (e.g., δ ~2.2 ppm for N(CH₃)₂ protons).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅ClNO₂) .

Advanced Research Questions

Q. How does the chloropropoxy group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The ether linkage in the chloropropoxy group is hydrolytically stable in neutral conditions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing 3-chloropropanol. Monitor via accelerated stability studies (40–60°C, 75% RH) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with exothermic peaks in DSC correlating to amine oxidation .

Q. What mechanistic insights explain the compound’s respiratory irritation (H335) at the molecular level?

- Methodological Answer :

- In Silico Modeling : Molecular docking suggests interaction with TRPA1 ion channels in the respiratory tract, triggering inflammation. Validate using murine alveolar macrophage assays (e.g., IL-6/IL-8 cytokine release) .

- Reactive Byproducts : Thermal decomposition releases nitrogen oxides (NOx) and hydrogen chloride, exacerbating irritation. Use FTIR gas analysis during controlled pyrolysis .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodological Answer :

- Dose-Response Calibration : Compare IC₅₀ values from human bronchial epithelial cells (BEAS-2B) with LD₅₀ in rodent models. Adjust for metabolic differences using liver microsomal assays .

- Data Normalization : Apply OECD guidelines (e.g., Test No. 403) to harmonize acute inhalation toxicity thresholds across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.